molecular formula C9H10N2 B13528209 2-(2-Aminoethyl)benzonitrile

2-(2-Aminoethyl)benzonitrile

Cat. No.: B13528209
M. Wt: 146.19 g/mol
InChI Key: KXTMEODRUCUIJI-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)benzonitrile (CAS: 1159826-34-2) is a benzonitrile derivative featuring a primary amine group attached via an ethyl chain to the aromatic ring. Its molecular formula is C₉H₁₀N₂, with a molecular weight of 146.19 g/mol (excluding the hydrochloride counterion). Industrially, it is utilized as an intermediate in pharmaceuticals, agrochemicals, and food additives, often in its hydrochloride form for enhanced stability . The aminoethyl group confers nucleophilicity and basicity, enabling reactivity in condensation and alkylation reactions. For example, it reacts with dicyandiamide to form guanidine derivatives, as demonstrated in synthesis protocols .

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

2-(2-aminoethyl)benzonitrile

InChI

InChI=1S/C9H10N2/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-6,10H2

InChI Key

KXTMEODRUCUIJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCN)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyl)benzonitrile typically involves the reaction of benzonitrile with ethylenediamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Aminoethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., iron) are used for substitution reactions.

Major Products Formed:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

2-(2-Aminoethyl)benzonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)benzonitrile involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of benzonitrile derivatives are highly influenced by substituents on the aromatic ring and the nature of the side chain. Below is a comparative analysis:

Table 1: Structural Comparison of 2-(2-Aminoethyl)benzonitrile and Analogues
Compound Name Key Functional Groups Structural Features Key Evidence
This compound Primary amine, nitrile Linear aminoethyl chain
4-[2-(3-Chlorophenyl)ethenyl]benzonitrile (1c) Triazole, chloroaryl, nitrile Conjugated ethenyl-triazole-chlorophenyl
2-(Ferrocenylmethylamino)benzonitrile (2FMAB) Ferrocene, secondary amine, nitrile Organometallic ferrocene group
2-(Dimethylamino)benzonitrile Tertiary amine, nitrile Dimethylamino substituent
2-[(2-Hydroxyethyl)amino]benzonitrile Hydroxyethylamino, nitrile Hydroxyl group on side chain
2-(2-Hydroxybenzylideneamino)benzonitrile Schiff base, nitrile Imine linkage with hydroxybenzylidene

Physicochemical Properties

  • Solubility: The aminoethyl group in this compound enhances water solubility in its protonated (HCl) form, whereas ferrocene derivatives (e.g., 2FMAB) are lipophilic due to the organometallic moiety .
  • Basicity: The primary amine in this compound (pKa ~9–10) is more basic than tertiary amines (e.g., 2-(dimethylamino)benzonitrile, pKa ~6–7) .
  • Stability: Schiff base derivatives (e.g., 2-(2-Hydroxybenzylideneamino)benzonitrile) are prone to hydrolysis, unlike the stable nitrile group in the parent compound .

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